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Compound of Interest

Compound Name: cis-KIN-8194

Cat. No.: B8773705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early preclinical pharmacokinetic

data available for cis-KIN-8194, a novel dual inhibitor of Hematopoietic Cell Kinase (HCK) and

Bruton's Tyrosine Kinase (BTK). The following sections detail the metabolic profile,

experimental methodologies, and relevant signaling pathways of this compound, offering a

foundational resource for researchers in oncology and drug development.

Quantitative Pharmacokinetic Parameters
Early in vivo studies in rodent models have demonstrated that cis-KIN-8194 possesses

favorable pharmacokinetic properties, supporting its potential for oral administration. The key

quantitative data from these preclinical investigations are summarized below.
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Parameter Value Species
Administrat
ion Route

Dosage Source

Bioavailability

(F)
55% Mouse Oral Not Specified [1]

Half-life

(T1/2)
15.1 hours Mouse Oral Not Specified [1]

Clearance

(CL)

17.4

mL/min/kg
Mouse Oral Not Specified [1]

Microsomal

Stability

(T1/2)

49.5 minutes Human In vitro
Not

Applicable
[1]

Experimental Protocols
The pharmacokinetic and pharmacodynamic evaluations of cis-KIN-8194 were conducted

using established in vivo and in vitro methodologies.

In Vivo Pharmacokinetic Studies
Animal Model: C57BL/6 mice were utilized for initial pharmacokinetic profiling.[2] For

pharmacodynamic and efficacy studies, female NOD-SCID mice (6-8 weeks old, weighing

16-20 g) were used.[2]

Drug Administration:

Intravenous (IV): A single dose of 2 mg/kg was administered via tail vein injection in

normal saline.[2]

Oral (PO): Doses of 10, 25, 50, and 75 mg/kg were administered by oral gavage.[2]

Sample Collection and Analysis: The methodology for sample collection and bioanalysis to

determine plasma concentrations and calculate pharmacokinetic parameters was not

detailed in the provided search results.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.researchgate.net/publication/339265023_A_Novel_HCK_and_BTK_Dual_Inhibitor_Kin-8194_Shows_Superior_Activity_over_Ibrutinib_and_Overcomes_BTKC481S_Mediated_Ibrutinib_Resistance_in_Vitro_and_In_Vivo_in_MYD88_Mutated_B-Cell_Lymphomas
https://www.researchgate.net/publication/339265023_A_Novel_HCK_and_BTK_Dual_Inhibitor_Kin-8194_Shows_Superior_Activity_over_Ibrutinib_and_Overcomes_BTKC481S_Mediated_Ibrutinib_Resistance_in_Vitro_and_In_Vivo_in_MYD88_Mutated_B-Cell_Lymphomas
https://www.researchgate.net/publication/339265023_A_Novel_HCK_and_BTK_Dual_Inhibitor_Kin-8194_Shows_Superior_Activity_over_Ibrutinib_and_Overcomes_BTKC481S_Mediated_Ibrutinib_Resistance_in_Vitro_and_In_Vivo_in_MYD88_Mutated_B-Cell_Lymphomas
https://www.researchgate.net/publication/339265023_A_Novel_HCK_and_BTK_Dual_Inhibitor_Kin-8194_Shows_Superior_Activity_over_Ibrutinib_and_Overcomes_BTKC481S_Mediated_Ibrutinib_Resistance_in_Vitro_and_In_Vivo_in_MYD88_Mutated_B-Cell_Lymphomas
https://www.benchchem.com/product/b8773705?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8602936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8602936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8602936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8602936/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8773705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacodynamic and Efficacy Studies
Xenograft Models:

TMD-8 activated B-cell diffuse large B-cell lymphoma (ABC DLBCL) cells, expressing

either wild-type BTK (BTKWT) or ibrutinib-resistant BTKCys481Ser, were xenografted into

mice.[2]

Waldenström macroglobulinemia (WM) xenograft models were also employed.[2]

Treatment Regimen: For efficacy studies, mice were treated with KIN-8194 at a dose of 50

mg/kg by oral administration once daily.[2]

Endpoint Analysis: Tumor cells were collected at 6 and 24 hours post-administration to

assess the inhibition of phosphorylated HCK (pHCK) and phosphorylated BTK (pBTK) in a

dose-dependent manner.[2] A 14-day daily dosing study was conducted to determine

tolerability, with doses up to 75 mg/kg per day found to be tolerable.[2]

Mechanism of Action and Signaling Pathway
cis-KIN-8194 is a potent dual inhibitor of HCK and BTK, which are key kinases in the signaling

pathways of B-cell malignancies driven by MYD88 mutations.[2][3] Activating mutations in

MYD88 lead to the upregulation and activation of HCK, which in turn activates BTK.[1] This

signaling cascade promotes malignant cell growth and survival.[2][3] Ibrutinib, a first-generation

BTK inhibitor, is rendered ineffective by mutations in the BTK active site, such as Cys481Ser.[2]

[3] cis-KIN-8194 overcomes this resistance by targeting both HCK and BTK.[2]
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Caption: MYD88-HCK-BTK Signaling Pathway and Inhibition by cis-KIN-8194.
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Experimental Workflow for Pharmacodynamic
Assessment
The following diagram illustrates the workflow for evaluating the in vivo pharmacodynamic

effects of cis-KIN-8194 in xenograft models.

Model Setup

Treatment

Analysis

Engraftment of
TMD-8 cells into
NOD-SCID mice

Single Oral Gavage of
cis-KIN-8194

(25, 50, or 75 mg/kg)

Tumor Cell Collection
(6 and 24 hours post-dose)

Assessment of
pHCK and pBTK levels

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b8773705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8773705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: In Vivo Pharmacodynamic Study Workflow for cis-KIN-8194.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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